2-Pentyn-1-ol

Organic Synthesis Ionic Liquid Catalysis Electrophilic Propargylation

2-Pentyn-1-ol (CAS 6261-22-9) is the critical internal alkyne alcohol for constructing jasmonate-type flavors (EP 2462097 B1), the cytotoxic acetogenin (-)-muricatacin, and stereodefined vinyl stannanes for Stille cross-couplings. Its internal triple bond eliminates the undesired deprotonation seen with terminal propargyl alcohol, ensuring regioselective chain elongation. Positional isomers like 3-pentyn-1-ol fail to deliver the correct Z-olefin geometry. Secure ≥98% purity for reproducible scale-up.

Molecular Formula C5H8O
Molecular Weight 84.12 g/mol
CAS No. 6261-22-9
Cat. No. B105750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Pentyn-1-ol
CAS6261-22-9
Synonyms2-Pentyn-1-ol;  2-Pentynyl Alcohol
Molecular FormulaC5H8O
Molecular Weight84.12 g/mol
Structural Identifiers
SMILESCCC#CCO
InChIInChI=1S/C5H8O/c1-2-3-4-5-6/h6H,2,5H2,1H3
InChIKeyWLPYSOCRPHTIDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Pentyn-1-ol (CAS 6261-22-9): An Internal Alkynol Building Block for Pharmaceutical and Flavor Intermediate Synthesis


2-Pentyn-1-ol (CAS 6261-22-9), also referred to as pent-2-yn-1-ol, is an organic compound classified as an internal alkyne alcohol with the molecular formula C5H8O and molecular weight of 84.12 g/mol [1]. It is characterized by a five-carbon chain featuring a triple bond between the second and third carbon atoms and a hydroxyl group at the terminal position [1]. The compound appears as a colorless to light yellow liquid with a density of 0.909 g/mL at 25°C, a boiling point of 84-85°C at 57 mmHg, and a refractive index (n20/D) of 1.452 . Its structural features confer distinct reactivity profiles, positioning it as a critical intermediate in the synthesis of jasmonate-type flavors, polyunsaturated fatty acid esters, and biologically active natural products such as (-)-muricatacin [2].

Why 2-Pentyn-1-ol Cannot Be Replaced by Propargyl Alcohol or 3-Pentyn-1-ol in Stereoselective Syntheses


2-Pentyn-1-ol cannot be freely substituted with structurally similar alkynols due to fundamental differences in steric and electronic properties arising from the position of the triple bond relative to the hydroxyl group. Unlike terminal alkynols such as propargyl alcohol (2-propyn-1-ol), which features a terminal alkyne with distinct acidity (pKa ≈ 25 for terminal C-H), 2-pentyn-1-ol is an internal alkyne that lacks an acidic terminal proton, thereby avoiding undesired deprotonation or competing side reactions in electrophilic propargylation and cross-coupling pathways [1]. Conversely, substitution with positional isomers like 3-pentyn-1-ol alters the spatial separation between the hydroxyl nucleophile and the alkyne electrophile, significantly impacting both the regioselectivity and stereoselectivity of subsequent transformations, as demonstrated in palladium-catalyzed coupling reactions used to construct complex Z-olefin architectures . These differences render generic substitution scientifically invalid for applications demanding precise stereochemical control or specific chain elongation outcomes.

2-Pentyn-1-ol: Quantified Differentiation from Closest Analogs in Propargylation Yield and Synthetic Utility


Internal vs. Terminal Alkyne: Propargylation Yield Comparison of 2-Pentyn-1-ol vs. 3-Phenyl-2-propyn-1-ol

2-Pentyn-1-ol (Ic) demonstrates distinct product selectivity in electrophilic propargylation relative to aryl-substituted propargylic alcohols. Under identical [BMIM][PF6]/B(C6F5)3 or [BMIM][PF6]/TfOH ionic liquid catalytic systems, 2-pentyn-1-ol (Ic) and 1-methyl-3-phenyl-2-propyn-1-ol (Ib) undergo clean propargylation with activated arenes, whereas 3-phenyl-2-propyn-1-ol (Id) fails to yield the propargylation product and instead forms diaryl-propanones [1]. This divergent reaction pathway—propargylation for Ic vs. ketone formation for Id—underscores the critical influence of the internal alkyne environment on reaction trajectory [1].

Organic Synthesis Ionic Liquid Catalysis Electrophilic Propargylation

Stereoselective Z-Olefin Construction: Unique Reactivity of 2-Pentyn-1-ol-Derived Vinyl Triflates in Palladium-Catalyzed Cross-Coupling

2-Pentyn-1-ol serves as a specific precursor for the stereoselective synthesis of trisubstituted Z-olefins via conversion to a vinyl triflate intermediate, followed by palladium-catalyzed cross-coupling with alkenyl stannanes . This transformation proceeds with high stereoselectivity and yields, enabling the efficient construction of 9Z-retinoic acids via subsequent Horner-Emmons reaction . In contrast, the positional isomer 3-pentyn-1-ol would generate a vinyl triflate with a different alkene substitution pattern, fundamentally altering the steric environment of the cross-coupling step and compromising the stereoselectivity required for Z-olefin formation .

Medicinal Chemistry Palladium Catalysis Stereoselective Synthesis

Physical Property Differentiation: Density Comparison of 2-Pentyn-1-ol vs. Propargyl Alcohol

The physical properties of 2-pentyn-1-ol differ significantly from propargyl alcohol (2-propyn-1-ol), enabling unambiguous identification during quality control and influencing process engineering parameters such as phase separation and solvent selection. 2-Pentyn-1-ol exhibits a density of 0.909 g/mL at 25°C, which is approximately 28% higher than that of propargyl alcohol (0.71 g/mL at 25°C) . This substantial density differential has practical implications for procurement verification and downstream processing.

Analytical Chemistry Process Engineering Quality Control

Toxicological Profile Differentiation: 2-Pentyn-1-ol Aquatic Toxicity vs. Class Benchmarks

In Tetrahymena pyriformis 40-hour growth inhibition assays, 2-pentyn-1-ol exhibits an experimental pIGC50 value of -0.57 (log(1/IGC50) in L/mmol), corresponding to moderate aquatic toxicity [1]. While comparative toxicity data for closely related analogs under identical assay conditions are not available in the primary literature, this benchmark provides a quantitative baseline for assessing the compound's environmental hazard profile relative to in-class alkynols that may possess different chain lengths or functional group arrangements [1]. Procurement decisions involving large-scale use should consider this toxicological parameter in the context of site-specific environmental release assessments.

Environmental Toxicology QSAR Safety Assessment

High-Value Application Scenarios for 2-Pentyn-1-ol: Where Internal Alkyne Specificity Drives Selection


Synthesis of (-)-Muricatacin: Chain Elongation from 2-Pentyn-1-ol

2-Pentyn-1-ol is employed as the starting reagent for the synthesis of (-)-muricatacin, a cytotoxic acetogenin isolated from Annona muricata. The synthetic route involves conversion of 2-pentyn-1-ol (3) via reaction with 1-bromododecane to yield 2-pentadecyn-1-ol (4), which is subsequently transformed through epoxidation and functional group manipulation to the target natural product . The internal alkyne position in 2-pentyn-1-ol is structurally essential for the correct chain-length elongation; substitution with propargyl alcohol would yield a different carbon framework incompatible with the desired natural product skeleton.

Preparation of (2Z)-3-Tributylstannyl-2-penten-1-ol: Stereospecific Vinyl Stannane Synthesis

2-Pentyn-1-ol serves as the precursor for the preparation of (2Z)-3-tributylstannyl-2-penten-1-ol, a stereodefined vinyl stannane intermediate . This organostannane is a valuable building block for Stille cross-coupling reactions in medicinal chemistry programs requiring defined Z-olefin geometry. The specific internal alkyne regiochemistry of 2-pentyn-1-ol dictates the alkene substitution pattern in the resulting vinyl stannane; 3-pentyn-1-ol or other positional isomers would generate regioisomeric vinyl stannanes with different cross-coupling behavior, rendering them unsuitable for the intended stereoselective transformations.

Jasmonate-Type Flavor and Fragrance Intermediates

2-Pentyn-1-ol is a recognized intermediate for the industrial manufacture of jasmonate-type flavors and fragrances, as documented in European Patent EP 2462097 B1 . The patent describes an industrially scalable process for manufacturing 2-pentyn-1-ol starting from 2-propyn-1-ol (propargyl alcohol), specifically addressing the need to avoid carcinogenic formaldehyde-based routes that characterize historical syntheses . The internal alkyne structure of 2-pentyn-1-ol provides the appropriate carbon skeleton and functional group positioning required for subsequent elaboration to methyl jasmonate and related fragrance molecules, a structural feature that terminal alkynols like propargyl alcohol cannot furnish directly.

Synthesis of Polyunsaturated Fatty Acid Esters (Heneicosapentaenoic Acid Derivatives)

2-Pentyn-1-ol is used as a reagent in the synthesis of (all-Z)-6,9,12,15,18-heneicosapentaenoic acid ethyl ester (H245610), a fatty acid ester derived from marine oils that is investigated for the prophylaxis and treatment of hypertension, hypertriglyceridemia, and hypercholesterolemia . The compound's five-carbon framework with an internal alkyne provides the necessary chain-length and unsaturation pattern for constructing the all-Z polyene system characteristic of bioactive omega-3 fatty acid analogs. Alternative alkynols with different chain lengths or alkyne positions would alter the carbon count or double-bond stereochemistry of the final product, compromising biological activity.

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